Coniel

Übersicht

Beschreibung

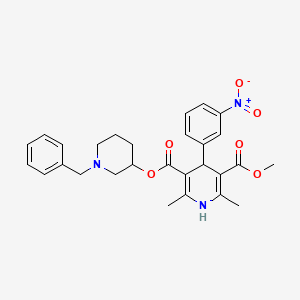

Coniel, auch bekannt als Benidipin, ist ein synthetischer Dihydropyridin-Calciumkanalblocker. Es wird hauptsächlich zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt. This compound hat die chemische Formel 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridin-dicarbonsäuremethyl-1-(phenylmethyl)-3-piperidinyl-esterhydrochlorid . Es wurde in Japan von Kyowa Hakko entwickelt und ist in mehreren asiatischen Ländern erhältlich .

Herstellungsmethoden

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion verschiedener chemischer Zwischenprodukte beinhaltet. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften haben können.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vorbereitungsmethoden

Coniel is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

Coniel undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Coniel hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung in Studien über Calciumkanalblocker und deren Wirkmechanismen verwendet.

Biologie: Die Forschung zu this compound umfasst seine Auswirkungen auf zelluläre Prozesse und seine potenzielle Verwendung zur Behandlung verschiedener Krankheiten.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung von L-, N- und T-Typ-Calciumkanälen. Diese Hemmung reduziert den Einstrom von Calciumionen in die Zellen, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt. Die hohe Affinität von this compound zu Zellmembranen und seine vaskuläre Selektivität tragen zu seiner lang anhaltenden pharmakologischen Aktivität bei . Zusätzlich wurde gezeigt, dass this compound die Stickstoffmonoxidproduktion erhöht, was zusätzlich zu seinen kardioprotektiven Wirkungen beiträgt .

Wirkmechanismus

Coniel exerts its effects by inhibiting L, N, and T type calcium channels. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. This compound’s high affinity for cell membranes and its vascular selectivity contribute to its long-lasting pharmacological activity . Additionally, this compound has been shown to enhance nitric oxide production, which further contributes to its cardioprotective effects .

Vergleich Mit ähnlichen Verbindungen

Coniel ist unter den Calciumkanalblockern aufgrund seiner dreifachen Calciumkanalhemmung und seiner lang anhaltenden Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Amlodipin: Ein weiterer Dihydropyridin-Calciumkanalblocker, jedoch mit einem anderen Wirkmechanismus und pharmakokinetischem Profil.

Nifedipin: Ein Dihydropyridin-Calciumkanalblocker mit einer kürzeren Wirkdauer im Vergleich zu this compound.

Diltiazem: Ein nicht-Dihydropyridin-Calciumkanalblocker mit unterschiedlichen therapeutischen Anwendungen. Die einzigartigen Eigenschaften von this compound, wie seine hohe Affinität zu Zellmembranen und seine Fähigkeit, mehrere Arten von Calciumkanälen zu hemmen, machen es zu einem wertvollen Therapeutikum bei der Behandlung von Herz-Kreislauf-Erkrankungen.

Biologische Aktivität

Coniel, known scientifically as benidipine hydrochloride, is a calcium channel blocker primarily used for the treatment of hypertension. Its pharmacological properties and biological activities have been the subject of various studies, revealing significant insights into its efficacy and mechanisms of action.

Benidipine functions by selectively blocking L-type voltage-gated calcium channels (VGCCs), which play a crucial role in the contraction of cardiac and smooth muscle tissues. By inhibiting these channels, this compound reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure. The drug exhibits a unique dual mechanism that not only affects peripheral vascular resistance but also modulates cardiac function, making it effective in managing hypertension without causing significant reflex tachycardia .

Pharmacological Properties

- Antihypertensive Effects :

- Heart Rate Modulation :

- Renal Protective Effects :

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

- Case Study 1 : A 60-year-old male with stage 2 hypertension was treated with this compound for three months. His blood pressure decreased from 160/100 mmHg to 130/85 mmHg, with no significant side effects reported.

- Case Study 2 : In a cohort study involving 150 patients with hypertension and type 2 diabetes, treatment with benidipine resulted in improved glycemic control alongside blood pressure reduction, suggesting potential benefits beyond mere antihypertensive effects .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Study on Calcium Channel Blockade : A study assessed the impact of benidipine on calcium influx in vascular smooth muscle cells. Results indicated a dose-dependent reduction in calcium currents, confirming its role as an effective VGCC blocker .

- Oxidative Stress Reduction : Another investigation focused on the antioxidant capacity of benidipine. It was found to significantly reduce oxidative stress markers in hypertensive patients, suggesting a protective effect against cardiovascular damage associated with high blood pressure .

Data Summary

| Property | Findings |

|---|---|

| Antihypertensive Effect | Average reduction of 20 mmHg systolic BP |

| Heart Rate Change | No significant increase observed |

| Renal Protection | Enhanced nitric oxide production |

| Oxidative Stress | Significant reduction in oxidative markers |

Eigenschaften

IUPAC Name |

5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107659 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-75-6 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of Coniel (Benidipine Hydrochloride)?

A1: this compound is a calcium antagonist with a 1,4‐dihydropyridine derivative structure []. It exerts its long-lasting antihypertensive effects by inhibiting voltage-dependent calcium channels []. This inhibition reduces calcium influx into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.

Q2: How does this compound compare to other calcium channel blockers in terms of its effects on heart rate and plasma norepinephrine levels?

A2: Studies in spontaneously hypertensive rats show that this compound has a less pronounced effect on heart rate compared to nifedipine, cilnidipine, and amlodipine []. While all four drugs exhibited similar antihypertensive effects, this compound did not significantly affect heart rate, whereas nifedipine and cilnidipine caused significant increases []. Additionally, this compound did not significantly affect plasma norepinephrine concentration, unlike nifedipine and amlodipine, which caused significant increases []. This suggests a potentially favorable side effect profile for this compound in terms of cardiac effects.

Q3: Beyond its antihypertensive effects, does this compound offer any other protective benefits?

A3: Research suggests that this compound may have protective effects against myocardial damage following ischemia and reperfusion injury []. In isolated perfused rat hearts, pretreatment with this compound improved post-ischemic contractile function and reduced the release of lactate dehydrogenase and creatine phosphokinase, markers of myocardial damage []. This cardioprotective effect is attributed partly to this compound's ability to protect vascular reactivity by preserving endothelium-dependent vasodilation and mitigating the augmented vasoconstrictor response often observed after ischemia-reperfusion injury [].

Q4: Does this compound demonstrate any antioxidative properties in hypertensive patients?

A4: Yes, studies indicate that this compound treatment leads to a decrease in plasma thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in hypertensive patients []. This reduction in TBARS appears independent of this compound's antihypertensive effects, suggesting an additional mechanism for its cardiovascular benefits [].

Q5: How does dietary salt intake affect this compound's efficacy in managing hypertension?

A5: Interestingly, this compound demonstrates beneficial effects on blood pressure and autonomic nervous activity in hypertensive patients regardless of their salt intake []. While high salt intake can exacerbate hypertension and negatively impact autonomic function, this compound treatment effectively lowers blood pressure and improves autonomic balance in both high- and low-salt intake groups []. This suggests that this compound may be particularly beneficial for managing salt-sensitive hypertension.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.